4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol
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Overview
Description
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is a chemical compound with the molecular formula C14H23NO3. It is known for its role as a metabolite of the selective β-1 blocker drug metoprolol . This compound is significant in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves several steps. One common method includes the reaction of 4-hydroxyphenethyl alcohol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, ethers, and esters .
Scientific Research Applications
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an analytical standard for chromatography techniques.
Biology: Studied for its role in metabolic pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of metoprolol.
Industry: Utilized in the production of pharmaceuticals and as a reference material for quality control.
Mechanism of Action
The mechanism of action of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves its interaction with β-1 adrenergic receptors. As a metabolite of metoprolol, it helps in blocking these receptors, leading to a decrease in heart rate and blood pressure. This compound targets the β-1 adrenergic receptors in the heart, thereby reducing the effects of adrenaline and noradrenaline .
Comparison with Similar Compounds
Similar Compounds
Atenolol acid: Another metabolite of a β-1 blocker, atenolol.
Metoprolol acid: A closely related compound with similar pharmacological properties.
Uniqueness
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is unique due to its specific structure and its role as a metabolite of metoprolol. This gives it distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]ethyl]phenol |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-14(17)10-18-8-7-12-3-5-13(16)6-4-12/h3-6,11,14-17H,7-10H2,1-2H3 |
InChI Key |
SHVKNZDMGYHNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COCCC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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